molecular formula C18H18ClN3OS2 B2609514 (5-Chlorothiophen-2-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897482-75-6

(5-Chlorothiophen-2-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2609514
CAS No.: 897482-75-6
M. Wt: 391.93
InChI Key: XYUSZWGITBFDHL-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: is a complex organic compound characterized by its unique structure, which includes a chlorothiophene ring, a piperazine ring, and a benzo[d]thiazole moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures, such as chlorothiophene and benzo[d]thiazole derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:

  • Nucleophilic substitution reactions: to introduce the piperazine ring.

  • Cyclization reactions: to form the benzo[d]thiazole moiety.

  • Halogenation reactions: to introduce the chlorine atom on the thiophene ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the required reaction conditions. The process would be optimized for efficiency, yield, and purity, ensuring that the final product meets the necessary standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thiophene ring to its corresponding sulfoxide or sulfone.

  • Reduction: : Reduction of the benzo[d]thiazole moiety.

  • Substitution: : Replacement of the chlorine atom on the thiophene ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

  • Oxidation: : 5-Chlorothiophene-2-sulfoxide or 5-Chlorothiophene-2-sulfone.

  • Reduction: : 5,7-Dimethylbenzo[d]thiazol-2-ylpiperazine.

  • Substitution: : Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:

  • 4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine

  • 4-(4-Chlorothiophen-2-yl)thiazol-2-amine

These compounds share similarities in their core structures but differ in the substituents and functional groups present, leading to different chemical and biological properties.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS2/c1-11-9-12(2)16-13(10-11)20-18(25-16)22-7-5-21(6-8-22)17(23)14-3-4-15(19)24-14/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUSZWGITBFDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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